

A Technical Guide to 6-Methoxy-3-methylisoquinoline: Structure, Synthesis, and Therapeutic Potential

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Compound of Interest

Compound Name: *6-Methoxy-3-methylisoquinoline*

Cat. No.: *B169585*

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Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth technical examination of a specific derivative, **6-Methoxy-3-methylisoquinoline**. We will dissect its molecular structure, starting with its fundamental representation in SMILES notation, and explore its physicochemical properties. Furthermore, this document details a representative synthetic protocol and standard analytical methods for structural confirmation. By contextualizing this molecule within the broader landscape of drug discovery, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource that bridges foundational chemistry with practical, field-proven insights.

Molecular Identification and Physicochemical Profile

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The Simplified Molecular Input Line Entry System (SMILES) provides a linear, machine-readable notation for chemical structures.

For **6-Methoxy-3-methylisoquinoline**, the canonical SMILES string is:

COc1ccc2cnc(C)cc2c1[\[1\]](#)

This string precisely describes the atomic connectivity and bond orders within the molecule, as illustrated below.

Caption: Relationship between SMILES notation and 2D structure.

The physicochemical properties derived from this structure are critical for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Melting Point	115 °C	[1]
InChIKey	IRFSFYPWBSAISE-UHFFFAOYSA-N	[1]

The Strategic Importance of Key Structural Features

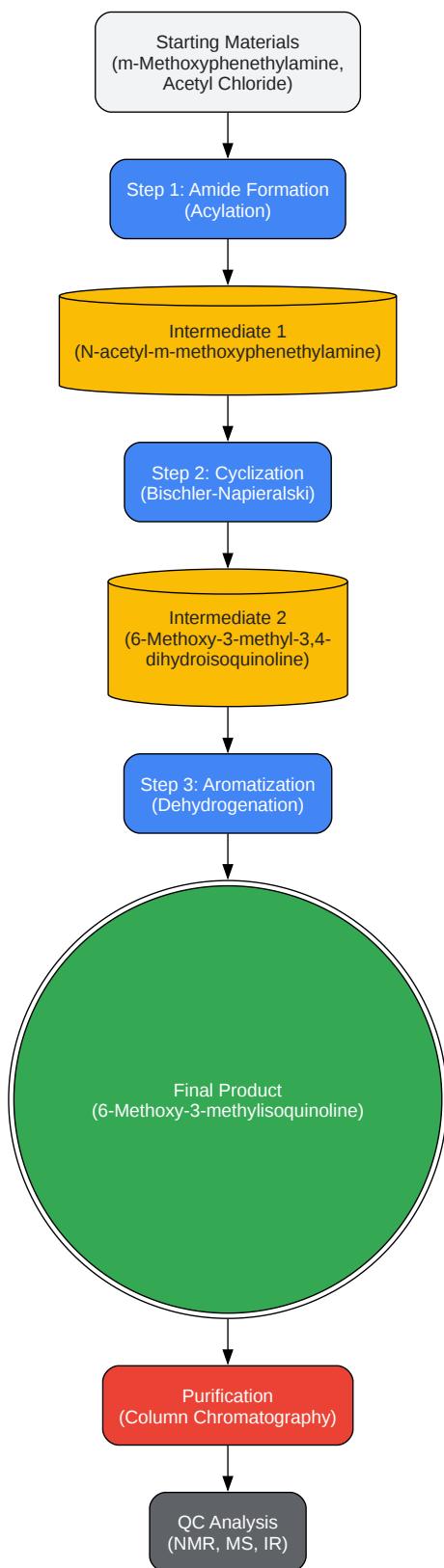
The therapeutic potential of a molecule is not merely a sum of its atoms but a result of the specific arrangement and interplay of its functional groups.

- The Isoquinoline Core: This bicyclic aromatic scaffold is rigid and planar, providing a well-defined framework for orienting substituents to interact with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites and receptors. The prevalence of this core in nature and medicine has established it as a pharmacophore for a wide range of activities.
- The 6-Methoxy Group: The methoxy (-OCH₃) group is a powerful modulator of molecular properties in drug design.[\[2\]](#)[\[3\]](#)
 - Lipophilicity and Solubility: The addition of a methoxy group generally increases a molecule's lipophilicity compared to a hydroxyl analog. This can enhance membrane permeability and absorption, key factors in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[\[2\]](#)

- Metabolic Stability: The methyl ether is less susceptible to the phase II metabolic conjugation reactions that a free hydroxyl group would undergo, potentially increasing the molecule's *in vivo* half-life.
- Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals or hydrophobic interactions within a binding pocket. This dual nature allows it to fine-tune ligand-target engagement.^[3]
- The 3-Methyl Group: This small alkyl group can influence the molecule's activity by providing steric bulk that can orient the molecule within a binding site or prevent unwanted metabolic transformations at that position.

Synthesis and Characterization Workflow

A robust and reproducible synthetic route is essential for further investigation. The following section outlines a representative protocol based on established isoquinoline synthesis principles, such as the Bischler-Napieralski reaction followed by dehydrogenation.



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Caption: General workflow for synthesis and quality control.

Experimental Protocol: Representative Synthesis

Objective: To synthesize **6-Methoxy-3-methylisoquinoline**.

Step 1: Acylation to form N-(2-(3-methoxyphenyl)ethyl)acetamide

- In a 250 mL round-bottom flask under an inert atmosphere (N_2), dissolve m-methoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 5 mL/mmol).
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide intermediate.

Step 2: Cyclization to form 6-Methoxy-3-methyl-3,4-dihydroisoquinoline

- To the crude amide from Step 1, add phosphorus pentoxide (P_2O_5 , 2.0 eq) and toluene (10 mL/mmol).
- Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The progress should be monitored by TLC.
- Cool the reaction to room temperature and then carefully pour it over crushed ice.
- Basify the aqueous solution with a concentrated NaOH solution until $pH > 10$.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dihydroisoquinoline intermediate.

Step 3: Dehydrogenation to form **6-Methoxy-3-methylisoquinoline**

- Dissolve the crude dihydroisoquinoline from Step 2 in a suitable high-boiling solvent like xylene.
- Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
- Heat the mixture to reflux for 12-24 hours.
- Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.

Step 4: Purification

- Purify the crude final product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure **6-Methoxy-3-methylisoquinoline**.

Structural Elucidation and Data

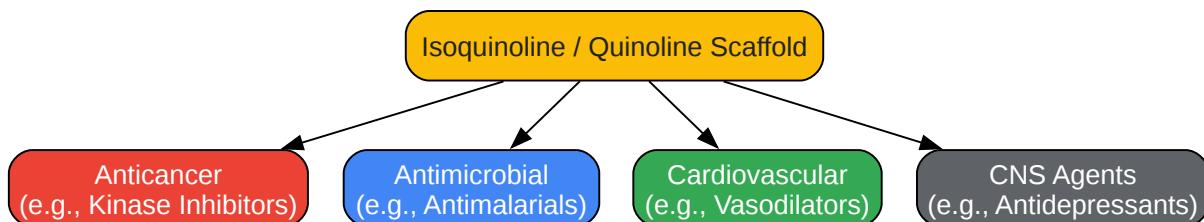
Confirmation of the final structure is a self-validating system relying on a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the carbon-hydrogen framework. For **6-Methoxy-3-methylisoquinoline**, one would expect to see characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.9 ppm), and a singlet for the methyl group at the 3-position (~2.5 ppm).^[4]
- Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition. The expected m/z for the molecular ion $[\text{M}]^+$ would be approximately 173.08.
- Infrared (IR) Spectroscopy: Identifies functional groups. Key peaks would include C-H stretching for aromatic and alkyl groups, C=N and C=C stretching in the aromatic region, and C-O stretching for the methoxy ether.

Analytical Data (Representative)	Expected Observation
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): ~9.0 (s, 1H), 7.8-7.0 (m, 4H), 3.9 (s, 3H, $-\text{OCH}_3$), 2.5 (s, 3H, $-\text{CH}_3$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): ~160-110 (aromatic carbons), ~55 ($-\text{OCH}_3$), ~20 ($-\text{CH}_3$)
MS (ESI+)	m/z: 174.09 $[\text{M}+\text{H}]^+$

Applications and Future Directions in Drug Discovery

While specific, extensive biological data for **6-Methoxy-3-methylisoquinoline** is not widely published, its structure is highly analogous to scaffolds with proven therapeutic relevance. The broader quinoline and isoquinoline classes are rich with compounds demonstrating significant pharmacological activity.^{[5][6][7]}



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Caption: Diverse therapeutic applications of the isoquinoline scaffold.

- **Anticancer Research:** Many kinase inhibitors used in oncology feature quinoline or isoquinoline cores. These scaffolds can effectively mimic the adenine region of ATP, allowing them to sit in the enzyme's active site. The substituents, such as the methoxy and methyl groups on the target compound, would be critical for achieving selectivity and potency against specific kinases.^[7]

- Antimicrobial Agents: The quinoline ring is famously the core of antimalarial drugs like chloroquine. Derivatives are continuously being explored for activity against bacteria, fungi, and parasites.[\[7\]](#)
- Neuroscience: The rigid structure is well-suited for targeting receptors in the central nervous system.

Future Outlook: **6-Methoxy-3-methylisoquinoline** represents a valuable starting point for library synthesis in a drug discovery campaign. The methoxy and methyl groups provide initial substitution patterns, while the isoquinoline core offers multiple sites for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. The lack of extensive published data on this specific molecule presents a clear opportunity for novel research into its potential biological activities.

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